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Compound of Interest

Compound Name: 4-Morpholinobenzohydrazide

Cat. No.: B1390736 Get Quote

In the landscape of medicinal chemistry and drug development, the unambiguous structural

confirmation and purity assessment of novel compounds are paramount. 4-
Morpholinobenzohydrazide, a molecule of interest due to its hydrazide and morpholine

moieties—scaffolds prevalent in pharmacologically active compounds—requires rigorous

analytical characterization. This guide provides an in-depth analysis of the expected spectral

data for 4-Morpholinobenzohydrazide, offering a framework for its identification and

comparison against related structures. We will delve into the causality behind spectral features,

present self-validating experimental protocols, and ground our analysis in established

spectroscopic principles.

Molecular Structure and Spectroscopic Overview
A comprehensive analysis begins with the molecule's architecture. 4-
Morpholinobenzohydrazide combines a substituted benzene ring with a hydrazide linker and

a morpholine ring. Each component contributes unique signals across different spectroscopic

techniques, allowing for a cohesive and definitive structural elucidation.

Diagram 1: Annotated Structure of 4-Morpholinobenzohydrazide

Caption: Chemical structure of 4-Morpholinobenzohydrazide with key functional groups

highlighted.

Our analytical workflow integrates multiple spectroscopic techniques. This multi-faceted

approach ensures that data from one method corroborates the others, providing a high-
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confidence structural assignment.

Diagram 2: Integrated Spectroscopic Workflow

Caption: Workflow for the complete spectral characterization of 4-
Morpholinobenzohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale: FT-IR spectroscopy is a cornerstone technique for identifying functional

groups. By measuring the absorption of infrared radiation, which excites molecular vibrations

(stretching, bending), we can obtain a unique "fingerprint" of the molecule. For 4-
Morpholinobenzohydrazide, FT-IR is crucial for confirming the presence of the N-H bonds of

the hydrazide, the C=O (amide) bond, the C-N and C-O bonds of the morpholine ring, and the

substitution pattern of the aromatic ring.

Predicted FT-IR Data Summary:
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

~3350-3200 Medium, Broad N-H Stretch
Hydrazide (-NHNH₂)

group

~3050 Medium-Weak Aromatic C-H Stretch
Benzene ring C-H

bonds

~2950-2850 Medium Aliphatic C-H Stretch
Morpholine ring -CH₂-

groups

~1650 Strong C=O Stretch (Amide I)
Hydrazide carbonyl

group[1]

~1600, ~1500 Medium C=C Stretch
Aromatic ring skeletal

vibrations

~1550 Medium N-H Bend (Amide II) Hydrazide -NH- group

~1250 Strong Aryl-N Stretch

C-N bond between

benzene and

morpholine

~1115 Strong C-O-C Stretch
Ether linkage in

morpholine ring

~830 Strong
C-H Bend (out-of-

plane)

1,4-(para)-

disubstituted benzene

ring

In-depth Interpretation & Comparison:

The most diagnostic signals are the strong carbonyl (C=O) stretch around 1650 cm⁻¹ and the

N-H stretching bands above 3200 cm⁻¹. The C=O frequency is typical for a hydrazide, which is

slightly lower than that of a simple amide due to the electronic influence of the adjacent

nitrogen.

Comparative Insight: In the spectrum of the parent molecule, Benzohydrazide, similar N-H

and C=O stretching vibrations are observed.[2] The presence of strong absorptions around

1250 cm⁻¹ (Aryl-N) and 1115 cm⁻¹ (C-O-C) in 4-Morpholinobenzohydrazide's spectrum,
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which are absent in benzohydrazide, provides clear evidence for the morpholine substituent.

Furthermore, the strong band around 830 cm⁻¹ is highly characteristic of para-substitution on

the benzene ring, a feature that would differ significantly in ortho- or meta-substituted

analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides the most detailed information about the

carbon-hydrogen framework of a molecule. ¹H NMR maps the chemical environment of

protons, while ¹³C NMR does the same for carbon atoms. Chemical shifts (δ), signal splitting

(multiplicity), and integration values allow for a complete reconstruction of the molecular

structure.

¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 Singlet (broad) 1H -CONH-

~7.7 Doublet 2H
Aromatic H (ortho to

C=O)

~7.0 Doublet 2H
Aromatic H (ortho to

Morpholine)

~4.5 Singlet (broad) 2H -NH₂

~3.7 Triplet 4H Morpholine -CH₂-O-

~3.3 Triplet 4H Morpholine -CH₂-N-

In-depth Interpretation & Comparison:

Aromatic Region: The aromatic protons are expected to appear as two distinct doublets,

characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-
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withdrawing carbonyl group (~7.7 ppm) will be deshielded and appear further downfield

compared to the protons ortho to the electron-donating morpholine nitrogen (~7.0 ppm).

Hydrazide Protons: The amide proton (-CONH-) is typically a broad singlet far downfield

(~10.0 ppm), while the terminal -NH₂ protons appear as another broad singlet around 4.5

ppm. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical

exchange.

Morpholine Protons: The morpholine ring protons typically show a distinct pattern.[3] The

four protons adjacent to the oxygen atom (~3.7 ppm) are more deshielded than the four

protons adjacent to the nitrogen atom (~3.3 ppm). They appear as triplets due to coupling

with their neighbors on the ring.

Comparative Insight: Compared to Benzohydrazide, which would show a more complex

multiplet pattern for its five aromatic protons, the symmetrical pair of doublets is a clear

indicator of para-substitution. The signals at ~3.7 and ~3.3 ppm are completely absent in

benzohydrazide and are the definitive signature of the morpholine ring.

¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment Rationale

~165 C=O
Carbonyl carbon, highly

deshielded.

~152 Aromatic C (C-N)

Aromatic carbon attached to

the electron-donating

morpholine nitrogen.

~129 Aromatic C (CH)
Aromatic carbons ortho to the

carbonyl group.

~125 Aromatic C (C-C=O)
Quaternary aromatic carbon

attached to the carbonyl group.

~114 Aromatic C (CH)

Aromatic carbons ortho to the

morpholine group, shielded by

the nitrogen.

~66 Morpholine C (-CH₂-O-)
Aliphatic carbon bonded to

oxygen, deshielded.

~47 Morpholine C (-CH₂-N-)
Aliphatic carbon bonded to

nitrogen.

In-depth Interpretation:

The ¹³C NMR spectrum is expected to show 7 distinct signals, consistent with the molecular

symmetry. The carbonyl carbon is the most downfield signal (~165 ppm). The four aromatic

carbons are chemically non-equivalent, with the carbon attached to the morpholine nitrogen

(~152 ppm) being significantly downfield due to the mesomeric effect. The morpholine carbons

provide two clear signals, with the one adjacent to oxygen (~66 ppm) being more deshielded

than the one adjacent to nitrogen (~47 ppm). This provides unambiguous evidence for the

presence and connectivity of the morpholine ring.[4]

Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It

provides the exact molecular weight and, through high-resolution measurements, the molecular
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formula. The fragmentation pattern, caused by the breakdown of the molecular ion, offers

valuable structural clues that act as a final piece of the puzzle, confirming the connectivity of

the different molecular fragments.[5][6]

Predicted Mass Spectrometry Data:

Molecular Formula: C₁₁H₁₅N₃O₂

Exact Mass: 221.1164

Molecular Ion [M]⁺•: m/z = 221

Predicted Key Fragmentation Peaks:

m/z Fragment Ion Structure Loss

164 [M - NH₂NH]⁺ Loss of hydrazine radical

149 [M - CONHNH₂]⁺
Loss of hydrazidecarbonyl

radical

134 [C₈H₈NO]⁺
Cleavage of the benzoyl-

morpholine bond

120 [C₇H₄NO]⁺ Subsequent loss from m/z 149

86 [C₄H₈NO]⁺ Morpholine fragment

In-depth Interpretation & Fragmentation Pathway:

The molecular ion peak at m/z 221 would confirm the molecular weight. The fragmentation

pattern is dictated by the weakest bonds and the stability of the resulting fragments. The

cleavage of the N-N bond and the bond between the carbonyl carbon and the aromatic ring are

common fragmentation pathways for benzohydrazide derivatives.[7] The presence of a peak at

m/z 86 corresponding to the morpholinyl cation and a peak at m/z 134 for the 4-

morpholinobenzoyl cation would be strong evidence for the proposed structure.

Diagram 3: Predicted Mass Spectrometry Fragmentation of 4-Morpholinobenzohydrazide
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[C₁₁H₁₅N₃O₂]⁺•
m/z = 221

(Molecular Ion)

[C₉H₁₀NO₂]⁺
m/z = 164

- •NHNH₂

[C₁₁H₁₄N₂O]⁺
m/z = 190

- •OCH₃ (rearrangement) or -H₂O - •NH

[C₈H₈NO]⁺
m/z = 134

- •CONHNH₂
[C₄H₈NO]⁺
m/z = 86

- C₇H₇NO

- NO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1390736#in-depth-analysis-of-spectral-data-for-4-
morpholinobenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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